Calcium thioglycolate trihydrate
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Overview
Description
Calcium Thioglycolate Trihydrate is a fine crystalline powder . It is the calcium salt of thioglycolic acid . It is used as a depilatory agent, which means it is used in hair removal products .
Molecular Structure Analysis
The molecular formula of this compound is C₂H₂CaO₂S * 3H₂O . Its molecular weight is 184.23 g/mol .Chemical Reactions Analysis
This compound is used in the hair loosening process in the leather making industry . It is also a key component of hair treatment formulations used in cosmetics . It weakens the hair by breaking the disulfide bonds in the keratin of the hair .Physical and Chemical Properties Analysis
This compound has a melting point of 270 - 280 °C (decomposition) and a pH value of 11 - 12 (10 g/l, H₂O, 20 °C) . It is soluble in water .Scientific Research Applications
1. Enhancing Transdermal Drug Delivery
Calcium thioglycolate (Ca-TGA) has been studied for its ability to enhance the penetration of drugs through the skin. Research by Kushida et al. (1984) demonstrated that Ca-TGA can significantly increase the plasma concentration of theophylline, a bronchodilator, when applied dermally in rats. This effect was notably more pronounced than with other penetration enhancers like dimethylsulfoxide (DMSO) and polyoxyethylenelaurylether (BL-9EX). This suggests that Ca-TGA can be an effective agent in transdermal drug delivery systems (Kushida et al., 1984).
2. Cosmetic Applications
3. Medical Treatments
Calcium thioglycolate has also been used in medical treatments. Earhart et al. (1977) reported the successful use of a calcium thioglycolate depilatory agent in treating hypertrichosis, a condition of excessive hair growth, induced by the antihypertensive drug Minoxidil (Earhart et al., 1977).
4. In Biological and Chemical Research
The properties of calcium thioglycolate have been utilized in various biological and chemical studies. For example, Wang et al. (2011) investigated the effects of thioglycolic acid (TGA), commonly present in permanent-wave solutions, on the parthenogenetic activation of Xenopus oocytes. Their findings highlighted the potential reproductive toxicity of TGA, contributing to an understanding of its biological impact (Wang et al., 2011).
Mechanism of Action
Target of Action
Calcium thioglycolate trihydrate primarily targets the keratin in hair . Keratin is a structural protein that forms the key structural material making up hair, nails, and the outer layer of human skin. The role of keratin is to protect these cells from damage or stress .
Mode of Action
This compound interacts with its target, keratin, by breaking the disulfide bonds in the keratin of the hair . This interaction weakens the hair structure, and when enough chemical bonds are broken, the hair can be rubbed or scraped off where it emerges from its follicle .
Biochemical Pathways
The biochemical pathway affected by this compound involves the reaction of thioglycolic acid with cysteine in keratin . This reaction breaks the disulfide bonds in the cortex of hair, leading to the weakening of the hair structure .
Result of Action
The molecular and cellular effects of this compound’s action result in the weakening and subsequent removal of hair . By breaking the disulfide bonds in keratin, the structural integrity of the hair is compromised, allowing it to be easily removed .
Safety and Hazards
Calcium Thioglycolate Trihydrate may be corrosive to metals, harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid breathing dust/fume/gas/mist/vapors/spray .
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Calcium thioglycolate trihydrate can be achieved through a simple reaction between Calcium hydroxide and thioglycolic acid in the presence of water.", "Starting Materials": [ "Calcium hydroxide", "Thioglycolic acid", "Water" ], "Reaction": [ "Add Calcium hydroxide to water to form a slurry.", "Slowly add thioglycolic acid to the slurry while stirring continuously.", "Heat the mixture to 60-70°C and maintain the temperature for 2-3 hours.", "Cool the mixture to room temperature and filter the precipitate.", "Wash the precipitate with water and dry it in a vacuum oven to obtain Calcium thioglycolate trihydrate." ] } | |
CAS No. |
65208-41-5 |
Molecular Formula |
C4H6CaO4S2 |
Molecular Weight |
222.3 g/mol |
IUPAC Name |
calcium;2-sulfanylacetate |
InChI |
InChI=1S/2C2H4O2S.Ca/c2*3-2(4)1-5;/h2*5H,1H2,(H,3,4);/q;;+2/p-2 |
InChI Key |
CNYFJCCVJNARLE-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])S.C(C(=O)[O-])S.O.O.O.[Ca+2] |
Canonical SMILES |
C(C(=O)[O-])S.C(C(=O)[O-])S.[Ca+2] |
Pictograms |
Irritant |
Related CAS |
65208-41-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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